Octrizole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Octrizole often involves complex chemical reactions, including Suzuki and Sonogashira cross-coupling reactions. For example, thiophene-functionalized octupolar triindole molecules, which share some synthetic pathways with Octrizole, are synthesized through these methods to explore their photophysical and electrochemical properties (Yuan et al., 2012). These processes highlight the intricate steps involved in forming such complex molecules, which may be relevant to Octrizole's synthesis.
Molecular Structure Analysis
The molecular structure of Octrizole-related compounds is often characterized by complex arrangements facilitating unique properties. For instance, a novel μ-pyrazolato-μ-hydroxo-dibridged copper(II) complex demonstrates a unique structure with significant implications for its magnetic properties (Escrivá et al., 2003). Such detailed structural analyses are crucial in understanding how Octrizole's structure may influence its reactivity and interactions.
Chemical Reactions and Properties
The reactivity and chemical behavior of Octrizole can be inferred from studies on similar compounds. For example, diorganotin(IV) dihalides reactions with mepirizole yield compounds that suggest a pseudo-octahedral coordination around the tin atom, indicating complex chemical reactivity and interaction potentials (Boo et al., 2001). These findings can help predict Octrizole's reactivity and potential chemical applications.
Physical Properties Analysis
The physical properties of Octrizole, such as solubility, melting point, and stability, can be crucial for its practical applications. Studies on related compounds, like octacosanol esterification improving its melting point and oil solubility (He et al., 2016), provide insights into how Octrizole's physical properties might be optimized for various uses.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other compounds, are central to Octrizole's applications. The synthesis and reactivity of compounds like donor-acceptor substituted stilbene and diphenylacetylene derivatives provide valuable information on the electronic properties and reactivity trends that might be applicable to Octrizole (Lee et al., 2006).
Scientific Research Applications
Biomedical Research : Octrizole is increasingly used in biomedical research, particularly in Optical Coherence Tomography (OCT), which aids in structural and functional investigations, providing insights into physiological and pathological processes (Walther et al., 2011).
Dermatology : In dermatology, OCT is used to study epidermal thickness, skin appendages, wound healing, skin fibrosis, vascular malformations, and skin tumors (Gambichler, Pljakic, & Schmitz, 2015).
Neurology : Octreotide, another form of octrizole, is effective in treating severe and refractory cases of sulfonylurea-induced hypoglycemia without adverse effects (Krentz et al., 1993). It also shows promise in treating epilepsy by modulating inflammatory and apoptotic effects (Al-Shorbagy & Nassar, 2016).
Pharmacology : Octreotide LAR significantly lengthens median time to tumor progression in patients with metastatic neuroendocrine tumors of the midgut (Arnold et al., 2009).
Environmental Science : Organic UV stabilizers and filters, such as octrizole, are found in the sediment of Chinese Bohai and Yellow Seas, indicating their environmental occurrence and distribution (Apel, Tang, & Ebinghaus, 2018).
Materials Science : In the field of materials science, octrizole derivatives like bumetrizole and octabenzone are used to improve the UV aging resistance of materials such as bitumen (Feng et al., 2013; Feng, Wang, Bian, Guo, & Li, 2016).
properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLDLPUNDVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027522 | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octrizole | |
CAS RN |
3147-75-9 | |
Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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